molecular formula C9H11ClO4S B6234045 (3,5-DIMETHOXYPHENYL)METHANESULFONYL CHLORIDE CAS No. 1194375-54-6

(3,5-DIMETHOXYPHENYL)METHANESULFONYL CHLORIDE

Cat. No.: B6234045
CAS No.: 1194375-54-6
M. Wt: 250.7
InChI Key:
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Description

(3,5-Dimethoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)methanesulfonyl chloride typically involves the reaction of (3,5-dimethoxyphenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

(3,5-dimethoxyphenyl)methanol+chlorosulfonic acid(3,5-dimethoxyphenyl)methanesulfonyl chloride+HCl+H2O\text{(3,5-dimethoxyphenyl)methanol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} (3,5-dimethoxyphenyl)methanol+chlorosulfonic acid→(3,5-dimethoxyphenyl)methanesulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonyl Hydrides: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

(3,5-Dimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. In biological systems, it may interact with proteins and enzymes, leading to modifications that can affect their function .

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dichlorophenyl)methanesulfonyl chloride
  • (3,5-Dimethylphenyl)methanesulfonyl chloride
  • (3,5-Dimethoxybenzyl chloride

Uniqueness

(3,5-Dimethoxyphenyl)methanesulfonyl chloride is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The methoxy groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other sulfonyl chloride derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3,5-DIMETHOXYPHENYL)METHANESULFONYL CHLORIDE involves the reaction of 3,5-dimethoxybenzaldehyde with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "3,5-dimethoxybenzaldehyde", "methanesulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethoxybenzaldehyde in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add methanesulfonyl chloride to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature.", "Step 5: Filter the reaction mixture to remove any solids.", "Step 6: Wash the filtrate with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by recrystallization or column chromatography to obtain (3,5-DIMETHOXYPHENYL)METHANESULFONYL CHLORIDE." ] }

CAS No.

1194375-54-6

Molecular Formula

C9H11ClO4S

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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